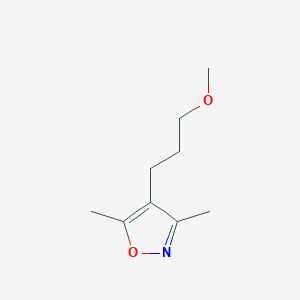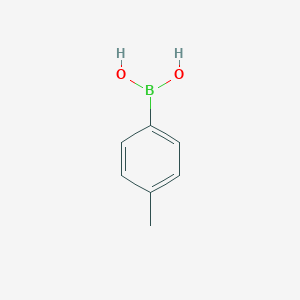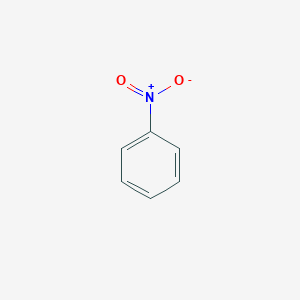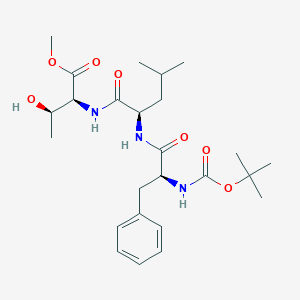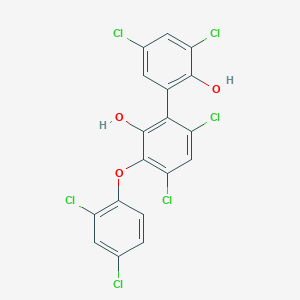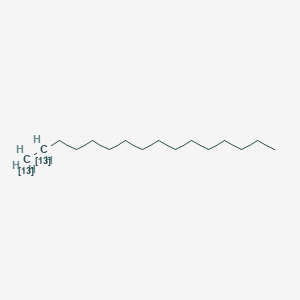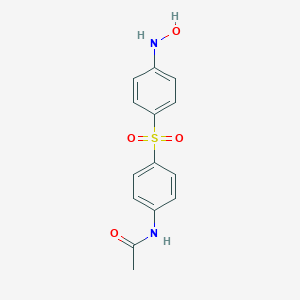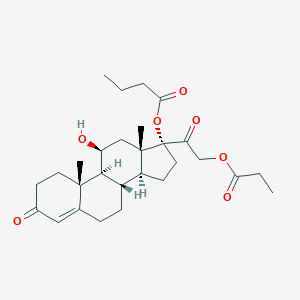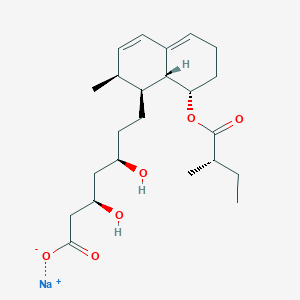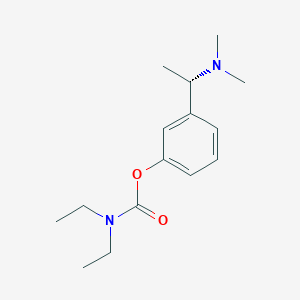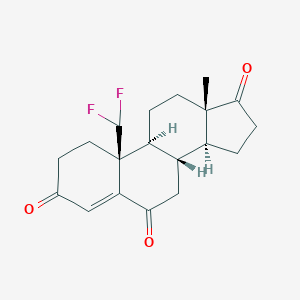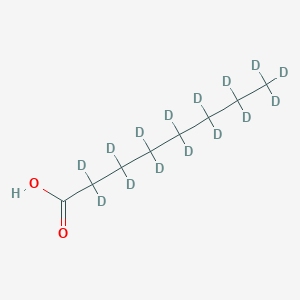
Octanoic-d15 acid
Übersicht
Beschreibung
Octanoic-d15 acid, also known as Caprylic-d15 acid, is the deuterium labeled version of Octanoic acid . It is an oily liquid with a slightly unpleasant rancid taste . It is used commercially in the production of esters used in perfumery and also in the manufacture of dyes .
It is intended for use as an analytical standard .
Molecular Structure Analysis
The linear formula of Octanoic-d15 acid is CD3(CD2)6CO2H . It has a molecular weight of 159.30 . The SMILES string representation of its structure is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O .Physical And Chemical Properties Analysis
Octanoic-d15 acid has a refractive index of n20/D 1.4245 (lit.) . It has a boiling point of 237 °C (lit.) and a melting point of 16 °C (lit.) . The density of Octanoic-d15 acid is 1.005 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Octanoic-d15 acid, also known as Caprylic-d15 acid, is a deuterium-labeled form of Octanoic acid . It is intended for use as an internal standard for the quantification of octanoic acid by GC- or LC-MS . Octanoic acid is a medium-chain saturated fatty acid .
This compound is used in various fields such as Lipidomics, Metabolism, and Metabolomics . It is stored at room temperature away from light and moisture .
Octanoic-d15 acid, also known as Caprylic-d15 acid, is a deuterium-labeled form of Octanoic acid . It is intended for use as an internal standard for the quantification of octanoic acid by GC- or LC-MS . Octanoic acid is a medium-chain saturated fatty acid .
-
Lipidomics : In the field of lipidomics, Octanoic-d15 acid can be used as an internal standard for the quantification of octanoic acid. This can help researchers accurately measure the concentration of octanoic acid in various samples .
-
Metabolism Studies : Octanoic-d15 acid can be used in metabolism studies to track the metabolic pathways of octanoic acid. The deuterium label allows researchers to follow the metabolic fate of the compound .
-
Metabolomics : In metabolomics, Octanoic-d15 acid can be used to study the role of octanoic acid in various metabolic processes. This can provide insights into the function of octanoic acid in the body .
-
Mass Spectrometry : Octanoic-d15 acid can be used in mass spectrometry as an internal standard. This can help improve the accuracy and reliability of mass spectrometry measurements .
-
Fatty Acid Research : Octanoic-d15 acid can be used in fatty acid research to study the properties and functions of octanoic acid. This can provide valuable information about the role of octanoic acid in various biological processes .
-
Inborn Errors of Metabolism : Levels of octanoic acid are increased in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism characterized by hypoketotic hypoglycemia, medium-chain dicarboxylic aciduria, and intolerance to fasting . Octanoic-d15 acid can be used to study this condition and potentially develop new treatments.
Octanoic-d15 acid, also known as Caprylic-d15 acid, is a deuterium-labeled form of Octanoic acid . It is intended for use as an internal standard for the quantification of octanoic acid by GC- or LC-MS . Octanoic acid is a medium-chain saturated fatty acid .
-
Lipidomics : In the field of lipidomics, Octanoic-d15 acid can be used as an internal standard for the quantification of octanoic acid. This can help researchers accurately measure the concentration of octanoic acid in various samples .
-
Metabolism Studies : Octanoic-d15 acid can be used in metabolism studies to track the metabolic pathways of octanoic acid. The deuterium label allows researchers to follow the metabolic fate of the compound .
-
Metabolomics : In metabolomics, Octanoic-d15 acid can be used to study the role of octanoic acid in various metabolic processes. This can provide insights into the function of octanoic acid in the body .
-
Mass Spectrometry : Octanoic-d15 acid can be used in mass spectrometry as an internal standard. This can help improve the accuracy and reliability of mass spectrometry measurements .
-
Fatty Acid Research : Octanoic-d15 acid can be used in fatty acid research to study the properties and functions of octanoic acid. This can provide valuable information about the role of octanoic acid in various biological processes .
-
Inborn Errors of Metabolism : Levels of octanoic acid are increased in the plasma of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of fatty acid metabolism characterized by hypoketotic hypoglycemia, medium-chain dicarboxylic aciduria, and intolerance to fasting . Octanoic-d15 acid can be used to study this condition and potentially develop new treatments.
Safety And Hazards
Octanoic-d15 acid is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-PMELWRBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515035 | |
| Record name | (~2~H_15_)Octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoic-d15 acid | |
CAS RN |
69974-55-6 | |
| Record name | (~2~H_15_)Octanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70515035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69974-55-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




